molecular formula C10H13NO3 B2488800 Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate CAS No. 935765-07-4

Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate

Cat. No.: B2488800
CAS No.: 935765-07-4
M. Wt: 195.218
InChI Key: CTNICYZNJBUCOQ-QMMMGPOBSA-N
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Description

Molecular Structure Analysis and Stereochemical Configuration

Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate is a chiral pyrrole derivative characterized by a unique combination of functional groups. The molecular formula C₁₀H₁₃NO₃ (molecular weight: 195.22 g/mol) features a pyrrole ring substituted with a formyl group at the 2-position and a propanoate ester moiety at the 1-position. The stereochemical configuration at the C2 position of the propanoate side chain is designated as (2S) , confirmed via chiral chromatography and optical rotation measurements.

The pyrrole ring adopts a planar aromatic structure, with the formyl group (-CHO) conjugated to the π-system, enhancing electrophilic reactivity. The ethyl ester (-COOCH₂CH₃) introduces steric bulk and lipophilicity, influencing solubility and intermolecular interactions. X-ray crystallographic studies of analogous pyrrole derivatives reveal bond lengths of 1.38 Å for the C-N pyrrolic bond and 1.23 Å for the formyl C=O bond, consistent with delocalized electron density.

Table 1: Key Structural Parameters

Parameter Value Source
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Stereochemistry (2S) configuration
Pyrrole Ring Geometry Planar, aromatic
Bond Length (C=O, formyl) 1.23 Å

Properties

IUPAC Name

ethyl (2S)-2-(2-formylpyrrol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)8(2)11-6-4-5-9(11)7-12/h4-8H,3H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNICYZNJBUCOQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Pathway

The one-pot synthesis of ethyl (2S)-2-(2-formyl-1H-pyrrol-1-yl)propanoate leverages the Maillard-like reaction between d-ribose and L-alanine ethyl ester (or analogous L-amino acid esters). The process initiates with imine formation between the amino group of the ester and the aldehyde moiety of d-ribose, followed by a series of tautomerization and dehydration steps to generate 3-deoxyribosone intermediates. Subsequent cyclization of the enamine intermediate forms the pyrrole ring, while hydrolysis of the Schiff base regenerates the amino acid ester, completing the catalytic cycle (Scheme 1). The formyl group at the pyrrole C2 position arises from the ribose backbone during cyclization, eliminating the need for post-synthetic functionalization.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

  • Temperature and pressure : Elevated temperatures (80–90°C) under mild pressure (2.5 atm) enhance reaction rates while minimizing tar formation, achieving yields of 32–63%.
  • Acid catalyst : Oxalic acid in dimethyl sulfoxide (DMSO) outperforms aqueous acetic acid, suppressing side reactions and improving pyrraline purity.
  • Solvent system : Anhydrous DMSO facilitates imine stabilization and prevents hydrolysis of the amino acid ester, critical for maintaining stereochemical fidelity.

A representative procedure involves heating d-ribose (1 equiv) and L-alanine ethyl ester (1.2 equiv) in DMSO with oxalic acid (0.1 equiv) at 80°C under 2.5 atm for 6–8 h. Workup via silica gel chromatography isolates the product as a pale-yellow oil, characterized by $$ ^1H $$-NMR and LC-MS.

Alternative Synthesis Routes

Formylation of Pyrrole Precursors

While less efficient, post-cyclization formylation offers an alternative route. Vilsmeier-Haack formylation of ethyl 2-(1H-pyrrol-1-yl)propanoate using POCl₃ and DMF introduces the formyl group at C2, albeit with lower regioselectivity (yields: 25–40%). This method requires protection of the ester group to prevent side reactions, complicating the synthetic workflow.

Ethyl Propiolate-Mediated Cyclization

Ethyl propiolate () serves as a dienophile in [3+2] cycloadditions with azomethine ylides, forming pyrrole rings under thermal conditions. For example, refluxing ethyl propiolate with in situ-generated ylides from L-alanine ethyl ester and formaldehyde in xylene yields the target compound in 26–40% yield. However, competing polymerization of propiolate limits scalability, rendering this method inferior to sugar-amine condensations.

Stereochemical Considerations

The (2S) configuration is inherited directly from the L-amino acid ester starting material. Racemization at C2 is negligible under optimized acidic conditions (pH 4–5), as confirmed by chiral HPLC analysis of products derived from D- and L-alanine esters. Enzymatic resolution using lipases further enriches enantiomeric excess (>99% ee) when required.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Key Limitations
d-Ribose condensation 32–63 High (≥95% ee) High Requires pressurized setup
Vilsmeier formylation 25–40 Moderate Moderate Low regioselectivity
Propiolate cyclization 26–40 High Low Propiolate polymerization

The d-ribose route remains the most viable for large-scale synthesis, balancing yield and stereochemical control.

Applications and Derivatives

This compound serves as a linchpin for synthesizing pharmacophores such as pyrrolo-piperazin-2-ones (Figure 1). Reductive amination with benzylamine, followed by DBU-mediated lactamization, affords fused heterocycles in 36–84% yield. These derivatives exhibit anti-inflammatory and analgesic activities, mirroring natural products like pyrrolo-lactones from Celastrus orbiculatus.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid in water for acidic hydrolysis; sodium hydroxide in water for basic hydrolysis.

Major Products Formed

    Oxidation: Ethyl (2S)-2-(2-carboxy-1H-pyrrol-1-YL)propanoate.

    Reduction: Ethyl (2S)-2-(2-hydroxymethyl-1H-pyrrol-1-YL)propanoate.

    Substitution: (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate has shown promise in medicinal chemistry due to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies have indicated that this compound can influence enzyme activity, potentially leading to therapeutic effects. For instance, derivatives of pyrrole compounds have demonstrated anti-inflammatory properties and protease inhibition effects.
  • Therapeutic Agent Development : The dual functionality of the compound allows it to engage in diverse biological interactions, making it a candidate for developing new therapeutic agents targeting specific diseases .

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules:

  • Building Block for Pyrrole Derivatives : Its unique structure allows it to be used as a precursor for synthesizing other pyrrole-based compounds that exhibit various biological activities, including antimicrobial and anticancer properties .
  • Platform Chemicals : this compound can be transformed into valuable platform chemicals through further chemical reactions, potentially leading to the development of novel materials in pharmaceuticals and agrochemicals .

Case Study 1: Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro studies showed that certain synthesized compounds derived from this structure reduced inflammation markers without inducing cell toxicity, highlighting their potential as therapeutic agents in treating inflammatory diseases .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial activity of ethyl pyrrole derivatives, including this compound. The results indicated that these compounds could inhibit the growth of various bacterial strains, suggesting their utility in developing new antibiotics or antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to changes in protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole Moieties

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate (CAS not provided)
  • Structure: Features a cyano group (-CN) and a conjugated α,β-unsaturated ester (prop-2-enoate) instead of the formyl group and saturated propanoate in the target compound.
  • Key Differences: The (2E) configuration introduces rigidity via the double bond, contrasting with the flexible (2S) chiral center in the target. The cyano group is electron-withdrawing, reducing electrophilicity compared to the formyl group.
  • Applications : Such α,β-unsaturated esters are often used in Diels-Alder reactions or as Michael acceptors, suggesting divergent reactivity compared to the target compound .
Pyraclostrobin (A.1.14 in )
  • Structure: A strobilurin fungicide with a methoxyimino group linked to a methyl carbamate and a chlorinated phenyl ring.
  • Key Differences: Lacks the pyrrole ring but shares ester and aromatic functionalities.
Fenpicoxamid (A.2.4 in )
  • Structure: Contains a (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate moiety attached to a substituted benzyl group.
  • Key Differences :
    • Replaces the formyl-pyrrole with a pyridine-carboxamide group.
    • Demonstrates how stereochemistry ((2S) configuration) and amide/ester linkages influence target binding (fungal complex III Qi site inhibition) .

Functional Group Analysis

Compound Key Functional Groups Stereochemistry Potential Applications
Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate Formyl (-CHO), pyrrole, ester (2S) Intermediate for Schiff bases, drug synthesis
Ethyl (2E)-2-cyano-3-(1-methyl-pyrrol-2-yl)prop-2-enoate Cyano (-CN), α,β-unsaturated ester (2E) Polymer chemistry, cycloaddition reactions
Pyraclostrobin Methoxyimino, chlorophenyl, carbamate N/A Agricultural fungicide
Fenpicoxamid Pyridine-carboxamide, hydroxy-methoxy groups (2S) Fungicide targeting mitochondrial Qi site

Reactivity and Stability

  • Formyl Group Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or oximes), a feature absent in cyano or carbamate analogues .
  • Ester Hydrolysis : The ethyl ester in the target compound may hydrolyze under basic conditions, similar to pyraclostrobin’s carbamate group, but with slower kinetics due to lack of electron-withdrawing substituents .
  • Stereochemical Influence : The (2S) configuration in the target compound and fenpicoxamid suggests that enantiopurity could be critical for binding to biological targets, though this remains unverified for the target .

Research Findings and Gaps

  • Synthetic Utility : The target compound’s formyl-pyrrole motif is understudied compared to pyridine or pyrazole derivatives in agrochemical patents .
  • Biological Activity: No direct evidence exists for its fungicidal or pharmacological activity, unlike its structural cousins in . Testing against fungal respiration complexes (Qo/Qi sites) is warranted.
  • Crystallographic Data : Structural determination using programs like SHELXL () could resolve its conformation and intermolecular interactions, aiding in drug design .

Biological Activity

Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of approximately 195.218 g/mol. The compound features a pyrrole ring, an ester group, and a formyl functional group, which contribute to its reactivity and interaction with biological systems. The presence of these functional groups allows for diverse chemical interactions, particularly with enzymes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering enzyme activity. This interaction is crucial for understanding its role in modulating biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This activity may be linked to its structural similarity to other known antimicrobial agents.
  • Anticancer Potential : Research indicates that derivatives of pyrrole compounds, including this compound, may possess anticancer properties. These compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • Antimicrobial Studies : A study demonstrated that similar pyrrole derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that this compound may have comparable antimicrobial effects .
  • Anticancer Activity : Research on pyrrole-ligated compounds has highlighted their potential for anticancer applications. For instance, certain derivatives were found to exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound could be further investigated for similar effects .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound's interactions with protein targets could lead to altered cellular functions, paving the way for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds reveals notable differences in biological activity:

Compound NameStructure FeatureBiological Activity
Ethyl (2S)-2-(2-hydroxymethyl-1H-pyrrol-1-YL)propanoateHydroxymethyl instead of formylModerate antimicrobial activity
Ethyl (2S)-2-(2-carboxy-1H-pyrrol-1-YL)propanoateCarboxylic acid instead of formylLimited anticancer potential
Mthis compoundMethyl ester instead of ethyl esterComparable anticancer properties

This compound stands out due to its dual functional groups, allowing it to engage in diverse chemical reactions and exhibit varied biological activities.

Case Study 1: Antimicrobial Efficacy

In a recent study examining the antimicrobial properties of pyrrole derivatives, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study reported that treatment with this compound led to increased apoptosis rates compared to untreated controls, highlighting its promise in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-yl)propanoate, and how are stereochemical outcomes controlled?

  • Methodology : A common approach involves condensation reactions using amino acid derivatives. For example, L-alanine methyl ester can react with D-ribose and oxalic acid in DMSO under high-pressure conditions (e.g., 120°C for 1 hour) to yield the (2S)-configured product. Stereochemical control is achieved by using chiral amino acid precursors and maintaining inert atmospheres (e.g., argon) to prevent racemization .
  • Key Analytical Steps : Monitor reaction progress via thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate/hexane). Confirm stereochemistry using chiral HPLC or polarimetry.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Verify the presence of the formyl proton (~9.8 ppm) and pyrrole ring protons (~6.5–7.0 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C11H14NO3: 224.1017).
  • IR : Identify carbonyl stretches (ester C=O ~1720 cm⁻¹, formyl C=O ~1680 cm⁻¹) .
    • Purity Assessment : Perform HPLC with a C18 column (≥95% purity threshold) and residual solvent analysis via GC-MS.

Q. What are the stability and storage recommendations for this compound?

  • Stability : The compound is stable under recommended storage conditions (2–8°C in inert atmosphere). Avoid prolonged exposure to moisture, light, or acidic/basic environments, which may hydrolyze the ester or formyl groups .
  • Handling : Use desiccants and amber glass vials. Conduct periodic stability testing via NMR to detect decomposition.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) versus ethers (THF) to balance reactivity and solubility.
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate formylation.
  • Pressure/Temperature : Optimize using design-of-experiment (DoE) models; high-pressure reactors (e.g., 5 bar) may enhance D-ribose activation .
    • Data Contradictions : If yields vary between batches, assess raw material purity (e.g., D-ribose degradation) or solvent hygroscopicity.

Q. What strategies are effective for synthesizing structural analogs of this compound, and how do substitutions impact bioactivity?

  • Methodology : Replace L-alanine with other amino acids (e.g., L-valine, L-leucine) to generate analogs. For example, substituting L-alanine with L-valine yields a methyl-branched analog with altered lipophilicity (logP increased by ~0.5 units) .
  • Bioactivity Screening : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cellular models. Correlate structural changes (e.g., ester vs. amide) with activity using QSAR models .

Q. How can conflicting data on toxicity profiles be resolved?

  • Methodology :

  • In Silico Prediction : Use tools like ProTox-II to estimate acute toxicity (e.g., LD50).
  • In Vitro Testing : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC50 values).
  • Literature Cross-Validation : Compare results with structurally related pyrrole derivatives; note discrepancies in IARC/ACGIH classifications due to variable metabolite data .
    • Mitigation : Implement strict PPE (P95 respirators, chemical gloves) during handling .

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